An In-depth Technical Guide on 3,8-Diamino-6-phenylphenanthridine: Structure, Properties, and Biological Activity
An In-depth Technical Guide on 3,8-Diamino-6-phenylphenanthridine: Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,8-Diamino-6-phenylphenanthridine is a heterocyclic aromatic compound with a phenanthridine (B189435) core structure. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, plausible synthetic routes, and known biological activities. The document details its role as a potential DNA intercalating agent, drawing parallels with well-known phenanthridine derivatives such as ethidium (B1194527) bromide and propidium (B1200493) iodide. Experimental protocols for its synthesis and for assays to evaluate its biological activity, including DNA binding and cytotoxicity, are presented. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, chemical biology, and drug development who are interested in the potential applications of this and related compounds.
Chemical Structure and Properties
3,8-Diamino-6-phenylphenanthridine is characterized by a tricyclic phenanthridine core with amino groups at the 3 and 8 positions and a phenyl group at the 6 position.[1] This unique arrangement of functional groups contributes to its distinct chemical and physical properties.
Chemical Structure:
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IUPAC Name: 6-phenylphenanthridine-3,8-diamine
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Synonyms: 3,8-Diamino-6-phenylphenanthridine, 3,8-DAPP
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Chemical Formula: C₁₉H₁₅N₃[2]
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Molecular Weight: 285.34 g/mol [2]
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CAS Number: 52009-64-0[2]
The planar aromatic structure of the phenanthridine ring system is a key feature that enables its interaction with biological macromolecules, particularly nucleic acids.
Physicochemical Properties
A summary of the known and computed physicochemical properties of 3,8-Diamino-6-phenylphenanthridine is presented in Table 1.
| Property | Value | Reference |
| Physical State | Yellow solid | [2] |
| Melting Point | 196-198 °C | [3][4] |
| Solubility | Sparingly soluble in water; Soluble in chloroform, dichloromethane (B109758), and methanol. | [1] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Topological Polar Surface Area | 64.9 Ų | [2] |
| LogP (calculated) | 3.7 | [2] |
Synthesis
Plausible synthesis of 3,8-Diamino-6-phenylphenanthridine.
Experimental Protocol (Hypothetical)
This protocol is based on the synthesis of related phenanthridine compounds and serves as a general guideline.
Step 1: Amide Formation
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To a solution of 2-amino-4-nitrobiphenyl in a suitable aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere, add an equimolar amount of a base (e.g., triethylamine (B128534) or pyridine).
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Cool the mixture in an ice bath and add benzoyl chloride dropwise.
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Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by thin-layer chromatography (TLC).
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Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(4-nitro-[1,1'-biphenyl]-2-yl)benzamide.
Step 2: Cyclization (Bischler-Napieralski type)
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Treat the crude amide from the previous step with a dehydrating/cyclizing agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
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Heat the mixture at an elevated temperature (e.g., 100-140 °C) for several hours.
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Cool the reaction mixture and carefully quench by pouring it onto ice.
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Neutralize the solution with a base (e.g., sodium hydroxide (B78521) or sodium carbonate) and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or chloroform).
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Wash the combined organic extracts, dry, and concentrate to afford the crude 3,8-dinitro-6-phenylphenanthridine.
Step 3: Reduction of Nitro Groups
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Dissolve the dinitro compound in a suitable solvent such as ethanol (B145695) or acetic acid.
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Add a reducing agent, for example, tin(II) chloride dihydrate (SnCl₂·2H₂O) or iron powder in the presence of an acid (e.g., HCl or acetic acid).[5]
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Heat the reaction mixture at reflux for several hours until the reduction is complete (monitored by TLC).
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After cooling, filter the reaction mixture and neutralize the filtrate.
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Extract the product with an organic solvent.
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Dry the organic layer and remove the solvent under vacuum.
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Purify the crude 3,8-Diamino-6-phenylphenanthridine by column chromatography or recrystallization to obtain the final product.[1]
Biological Activity and Mechanism of Action
3,8-Diamino-6-phenylphenanthridine has been investigated for its anti-tumor and anti-viral properties.[6] Its biological activity is believed to stem from its ability to bind to DNA.[6] The planar phenanthridine core is characteristic of DNA intercalating agents, which insert themselves between the base pairs of the DNA double helix. This interaction can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 3,8-DIAMINO-6-PHENYLPHENANTHRIDINE | CAS#:52009-64-0 | Chemsrc [chemsrc.com]
- 4. Viability and Cytotoxicity Assay Reagents—Section 15.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of phenanthridine derivatives via cascade annulation of diaryliodonium salts and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Bacteriostatic and Anticancer Activity of Novel Phenanthridines Structurally Similar to Benzo[c]phenanthridine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
